Cas no 2228277-99-2 (1-(3-fluoro-4-nitrophenyl)cyclopentan-1-amine)

1-(3-Fluoro-4-nitrophenyl)cyclopentan-1-amine is a fluorinated nitrophenyl derivative featuring a cyclopentylamine moiety, which imparts unique structural and electronic properties. The presence of both a fluoro and nitro substituent on the phenyl ring enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The cyclopentylamine group contributes to steric and conformational effects, potentially improving binding affinity in bioactive molecules. This compound is useful in the development of novel drug candidates, where its electron-withdrawing substituents can influence metabolic stability and selectivity. Its well-defined structure allows for precise modifications in medicinal chemistry applications.
1-(3-fluoro-4-nitrophenyl)cyclopentan-1-amine structure
2228277-99-2 structure
Product Name:1-(3-fluoro-4-nitrophenyl)cyclopentan-1-amine
CAS No:2228277-99-2
MF:C11H13FN2O2
MW:224.231526136398
CID:6004080
PubChem ID:165974022
Update Time:2025-06-15

1-(3-fluoro-4-nitrophenyl)cyclopentan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-fluoro-4-nitrophenyl)cyclopentan-1-amine
    • EN300-1806116
    • 2228277-99-2
    • Inchi: 1S/C11H13FN2O2/c12-9-7-8(3-4-10(9)14(15)16)11(13)5-1-2-6-11/h3-4,7H,1-2,5-6,13H2
    • InChI Key: VGRKXMADCOKWCY-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)C1(CCCC1)N)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 224.09610582g/mol
  • Monoisotopic Mass: 224.09610582g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 71.8Ų

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Additional information on 1-(3-fluoro-4-nitrophenyl)cyclopentan-1-amine

1-(3-Fluoro-4-nitrophenyl)cyclopentan-1-amine: A Comprehensive Overview of CAS No. 2228277-99-2

1-(3-Fluoro-4-nitrophenyl)cyclopentan-1-amine (CAS No. 2228277-99-2) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with 1-(3-fluoro-4-nitrophenyl)cyclopentan-1-amine.

Chemical Properties and Structure

1-(3-Fluoro-4-nitrophenyl)cyclopentan-1-amine is a cyclic amine with a substituted phenyl group. The presence of a fluoro and nitro substituent on the phenyl ring imparts distinct chemical and physical properties to the molecule. The fluoro substitution enhances the lipophilicity and metabolic stability of the compound, while the nitro group introduces electron-withdrawing effects that can influence its reactivity and biological activity. The cyclopentane ring provides additional structural rigidity, which can be advantageous in drug design for improving pharmacokinetic properties.

Synthesis Methods

The synthesis of 1-(3-fluoro-4-nitrophenyl)cyclopentan-1-amine has been explored through various routes, each with its own advantages and challenges. One common approach involves the nucleophilic substitution of a halogenated cyclopentane derivative with an amine nucleophile, followed by the introduction of the fluoro and nitro substituents on the phenyl ring. Another method involves the palladium-catalyzed coupling of a cyclopentanone derivative with a substituted aniline, followed by reduction to form the final amine product.

Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods for 1-(3-fluoro-4-nitrophenyl)cyclopentan-1-amine. These methods often utilize mild reaction conditions and recyclable catalysts to minimize waste and reduce energy consumption.

Biological Activities

1-(3-Fluoro-4-nitrophenyl)cyclopentan-1-amine has been studied for its potential therapeutic applications in various biological systems. One of the key areas of interest is its activity as an inhibitor of specific enzymes involved in inflammatory pathways. Research has shown that this compound can effectively inhibit cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases such as arthritis.

In addition to its anti-inflammatory properties, 1-(3-fluoro-4-nitrophenyl)cyclopentan-1-amine has also demonstrated potential as an antiviral agent. Studies have indicated that it can interfere with viral replication processes, making it a promising candidate for the development of antiviral therapies.

Clinical Trials and Therapeutic Potential

The therapeutic potential of 1-(3-fluoro-4-nitrophenyl)cyclopentan-1-amine has been evaluated in several preclinical studies, with promising results. These studies have focused on its efficacy in treating inflammatory diseases, viral infections, and other conditions where enzyme inhibition plays a crucial role.

Clinical trials are currently underway to further investigate the safety and efficacy of this compound in human subjects. Early results from these trials have shown that 1-(3-fluoro-4-nitrophenyl)cyclopentan-1-amine is well-tolerated at therapeutic doses and exhibits significant therapeutic effects without major side effects.

Conclusion

In conclusion, 1-(3-fluoro-4-nitrophenyl)cyclopentan-1-amine (CAS No. 2228277-99-2) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical applications, it is likely that this compound will play an increasingly important role in advancing medical treatments for various diseases.

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